molecular formula C8H14N4O3 B12064118 N2-acetyl-N6-diazo-L-lysine

N2-acetyl-N6-diazo-L-lysine

Cat. No.: B12064118
M. Wt: 214.22 g/mol
InChI Key: YVTWABJVKYDHGY-UHFFFAOYSA-N
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Description

N2-Acetyl-N6-diazo-L-lysine is a synthetic lysine derivative featuring an acetyl group at the α-amino (N2) position and a diazo (-N₂) functional group at the ε-amino (N6) position. The acetyl group enhances solubility and stability, a common strategy in peptide and amino acid derivatization .

Properties

Molecular Formula

C8H14N4O3

Molecular Weight

214.22 g/mol

IUPAC Name

2-acetamido-6-azidohexanoic acid

InChI

InChI=1S/C8H14N4O3/c1-6(13)11-7(8(14)15)4-2-3-5-10-12-9/h7H,2-5H2,1H3,(H,11,13)(H,14,15)

InChI Key

YVTWABJVKYDHGY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCCCN=[N+]=[N-])C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-6-azido-L-norleucine typically involves the following steps:

    Protection of the Amino Group: The amino group of L-norleucine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).

    Introduction of the Azido Group: The protected L-norleucine is then subjected to azidation, where the azido group is introduced at the sixth position using reagents like sodium azide.

    Deprotection and Acetylation: The protecting group is removed, and the resulting compound is acetylated at the amino terminus using acetic anhydride.

Industrial Production Methods

Industrial production of N-Acetyl-6-azido-L-norleucine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-6-azido-L-norleucine undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming amines or other derivatives.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Click Chemistry:

Common Reagents and Conditions

    Sodium Azide: Used for introducing the azido group.

    Acetic Anhydride: Used for acetylation.

    Hydrogen Gas and Catalyst: Used for reduction reactions.

    Copper(I) Catalysts: Used in click chemistry reactions.

Major Products

    Amines: Formed from the reduction of the azido group.

    Triazoles: Formed from click chemistry reactions.

Scientific Research Applications

N-Acetyl-6-azido-L-norleucine has diverse applications in scientific research:

    Chemical Biology: Used for labeling and tracking biomolecules due to its azido group, which can be selectively modified.

    Medicinal Chemistry: Explored as a potential therapeutic agent or as a building block for drug development.

    Protein Engineering: Incorporated into proteins to study structure-function relationships or to introduce novel functionalities.

    Bioconjugation: Used in the development of bioconjugates for imaging or therapeutic purposes.

Mechanism of Action

The mechanism of action of N-Acetyl-6-azido-L-norleucine involves its incorporation into biomolecules, where it can exert effects through various pathways:

    Molecular Targets: The azido group can interact with specific molecular targets, enabling selective labeling or modification.

    Pathways Involved: The compound can participate in metabolic pathways, where it may be converted into active metabolites or interact with enzymes and receptors.

Comparison with Similar Compounds

N2,N6-Diacetyl-L-Lysine

  • Molecular Formula : C₁₀H₁₈N₂O₄
  • Molecular Weight : 230.26 g/mol
  • Functional Groups : Acetyl groups at both N2 and N6 positions.
  • Key Properties :
    • High solubility in water (220 g/L at 25°C) due to polar acetyl groups .
    • Used in peptide synthesis and as a metabolic intermediate in lysine acetylation studies.
  • Applications : Stabilizes lysine residues in peptides, prevents undesired side reactions during solid-phase synthesis .

N6-Acetyl-L-Lysine

  • Molecular Formula : C₈H₁₆N₂O₃
  • Molecular Weight : 188.22 g/mol
  • Functional Groups : Single acetyl group at the N6 position.
  • A natural post-translational modification in histones and proteins.
  • Applications : Biomarker for metabolic disorders, studies in epigenetics and protein acetylation dynamics .

N6-[(2-Azidoethoxy)carbonyl]-L-Lysine (N6-AEC-L-Lysine)

  • Molecular Formula : C₁₃H₂₂N₄O₅ (calculated from structure in ).
  • Molecular Weight : ~314.3 g/mol.
  • Functional Groups : Azido (-N₃) group at the N6 position via a 2-azidoethoxy carbonyl linker.
  • Key Properties :
    • Bioorthogonal reactivity for click chemistry (e.g., CuAAC with alkynes).
    • Stable under physiological conditions.
  • Applications : Protein labeling, polymer functionalization, and molecular imaging .

N-Diazo Amides (General Class)

  • Synthesis : Prepared via diazo transfer reactions using reagents like imidazole-1-sulfonyl azide or tosyl azide under mild conditions (pH 7–9, 0–25°C) .
  • Functional Groups : Diazo (-N₂) group adjacent to a carbonyl.
  • Key Properties :
    • Photolabile, enabling photoaffinity labeling for studying protein-ligand interactions.
    • Reactive in cyclopropanation or C–H insertion reactions.
  • Applications : Probes for chemical biology, drug discovery, and material science .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Solubility (Water) Key Applications
N2-Acetyl-N6-diazo-L-lysine* C₈H₁₅N₃O₃ ~201.2 (calculated) Acetyl (N2), Diazo (N6) Moderate (inferred) Bioorthogonal chemistry, photoaffinity labeling
N2,N6-Diacetyl-L-lysine C₁₀H₁₈N₂O₄ 230.26 Acetyl (N2 and N6) 220 g/L at 25°C Peptide synthesis, metabolic studies
N6-Acetyl-L-lysine C₈H₁₆N₂O₃ 188.22 Acetyl (N6) High (exact value N/A) Epigenetics, metabolic biomarkers
N6-AEC-L-lysine C₁₃H₂₂N₄O₅ ~314.3 Azidoethyloxy carbonyl Moderate in DMF/water Click chemistry, protein engineering
Generic N-Diazo Amide Varies Varies Diazo (-N₂) adjacent to carbonyl Low to moderate Chemical probes, drug discovery

Research Findings and Functional Insights

  • Reactivity :
    • The diazo group in N2-acetyl-N6-diazo-L-lysine is expected to exhibit photolytic or thermal reactivity, enabling covalent bonding with target biomolecules under UV light .
    • In contrast, N6-AEC-L-lysine’s azido group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry .
  • Stability :
    • Acetylated lysines (e.g., N2,N6-diacetyl-L-lysine) show enhanced stability in aqueous environments compared to diazo or azido derivatives, which may degrade under harsh conditions .

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